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Compound of Interest

Compound Name: 1,2-Difluoro-3-propoxybenzene

Cat. No.: B054192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic

properties of 1,2-Difluoro-3-propoxybenzene and its non-fluorinated analog,

Propoxybenzene. The inclusion of fluorine atoms significantly alters the electronic properties,

lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like

1,2-Difluoro-3-propoxybenzene of great interest in pharmaceutical and materials science

research. This document aims to provide a clear, data-driven comparison to inform research

and development decisions.

Physicochemical Properties
The introduction of two fluorine atoms onto the benzene ring of propoxybenzene has a

noticeable effect on its physical properties. The increased molecular weight and altered

intermolecular forces result in a higher density and boiling point for the fluorinated compound.
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Property
1,2-Difluoro-3-
propoxybenzene

Propoxybenzene

CAS Number 124728-93-4[1] 622-85-5[2][3][4][5][6][7]

Molecular Formula C₉H₁₀F₂O[1] C₉H₁₂O[2][7]

Molecular Weight 172.17 g/mol [1] 136.19 g/mol [2][6]

Density 1.111 g/cm³[1] 0.947 g/cm³[3]

Boiling Point 189.5 °C at 760 mmHg[1] 190 °C at 760 mmHg[3]

Refractive Index 1.457[1] 1.499 to 1.503[3]

Flash Point 74.8 °C[1] 65.0 °C[8]

Solubility
Insoluble in water (0.088 g/L at

25°C)[1]

Insoluble in water, soluble in

organic solvents like ethanol

and ether.[4][7]

Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these

compounds. While full experimental spectra for 1,2-Difluoro-3-propoxybenzene are not

publicly available, we can predict the key features and compare them with the known spectra of

Propoxybenzene. Chemical suppliers may provide experimental spectra upon request.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

1,2-Difluoro-3-propoxybenzene (Predicted): The aromatic region will be more complex

than that of propoxybenzene due to ¹H-¹⁹F coupling. The protons on the benzene ring will

appear as multiplets. The propoxy group protons will show characteristic signals: a triplet for

the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a

triplet for the methylene group attached to the oxygen.

Propoxybenzene: The aromatic region typically shows multiplets corresponding to the five

protons on the benzene ring. The propoxy group protons appear as a triplet around 1.0 ppm
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(CH₃), a multiplet around 1.8 ppm (CH₂), and a triplet around 3.9 ppm (OCH₂).

¹³C NMR:

1,2-Difluoro-3-propoxybenzene (Predicted): The carbon signals of the benzene ring will be

split due to one-bond and two-bond ¹³C-¹⁹F coupling, which is a key characteristic. The

carbons directly bonded to fluorine will show large coupling constants.

Propoxybenzene: The spectrum shows distinct signals for the aromatic carbons and the

three carbons of the propoxy group.

¹⁹F NMR:

1,2-Difluoro-3-propoxybenzene (Predicted): This is a critical technique for fluorinated

compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on

the benzene ring. The chemical shifts and coupling between them would confirm their ortho

positioning.

Infrared (IR) Spectroscopy
1,2-Difluoro-3-propoxybenzene (Predicted): The spectrum will feature strong C-F

stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as

C-O ether stretching, will also be present.

Propoxybenzene: The spectrum is characterized by aromatic C-H stretching above 3000

cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹

region, and a strong C-O stretching band for the ether linkage around 1245 cm⁻¹.

Mass Spectrometry (MS)
1,2-Difluoro-3-propoxybenzene (Predicted): The molecular ion peak (M⁺) would be

observed at m/z = 172.17. Fragmentation patterns would likely involve the loss of the

propoxy group and characteristic fragmentation of the difluorinated benzene ring.

Propoxybenzene: The molecular ion peak is at m/z = 136.19.[6] A prominent peak is often

observed at m/z = 94, corresponding to the loss of a propyl group and the formation of a

phenol radical cation.[5]
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Experimental Protocols
Standard analytical techniques are employed for the characterization of these compounds.

NMR Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS)

added as an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-

decoupled spectra are typically acquired. For ¹⁹F NMR, a dedicated probe or a broadband

probe is used.

IR Spectroscopy
Sample Preparation: Liquid samples can be analyzed neat as a thin film between two salt

plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and identification of volatile compounds.

Ionization: Electron Ionization (EI) is a common method for generating ions.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured to determine the

molecular weight and fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

substituted propoxybenzene derivative.
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Caption: Workflow for Synthesis and Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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